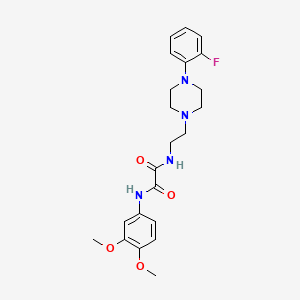
N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, also known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic benefits.
Scientific Research Applications
Hypotensive Activity
A series of compounds, including those with structural similarities to N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, have demonstrated significant hypotensive activity. These compounds have shown effectiveness in decreasing sympathetic nerve activity and blocking pressor effects of norepinephrine and phenylephrine, indicating their potential as alpha-adrenergic antagonists with both peripheral and central activities (McCall et al., 1982).
Anticancer Properties
Compounds structurally related to this compound have been found to exhibit anticancer properties. One such compound demonstrated the ability to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, and cause G2/M cell cycle arrest. Furthermore, this compound interacted with p68 RNA helicase, playing a significant role in cell proliferation and cancer progression, and inhibited the ATPase activity of p68 stimulated by β-catenin (Lee et al., 2013).
Antimicrobial and Anti-Proliferative Activities
N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and related structures have shown significant antimicrobial and anti-proliferative activities. These compounds were effective against various pathogenic bacteria and displayed potent activity against several cancer cell lines, indicating their potential in both antimicrobial and cancer therapy (Al-Wahaibi et al., 2021).
Fluorescent Logic Gates
Compounds incorporating a piperazine receptor, similar to this compound, have been developed as fluorescent logic gates. These molecules have applications in probing the microenvironment of cellular membranes and protein interfaces, showcasing the potential in biological and chemical sensing applications (Gauci & Magri, 2022).
Central Nervous System Imaging
Radioiodinated analogues of compounds with structures related to this compound have been evaluated as potential SPECT radiopharmaceuticals for mapping sigma receptors in the central nervous system. These studies indicate the possibility of using such compounds for imaging purposes in neurological and psychiatric disorders (Hirata et al., 2006).
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4/c1-30-19-8-7-16(15-20(19)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-4-3-5-17(18)23/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKPLVEXLUESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

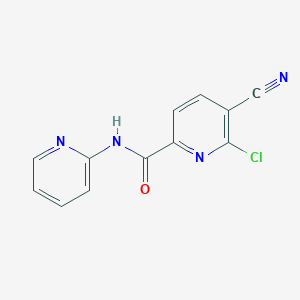
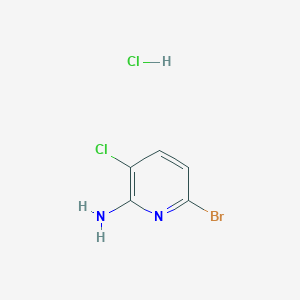
![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)
![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride](/img/no-structure.png)

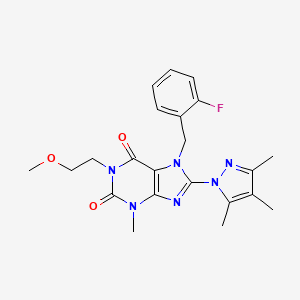
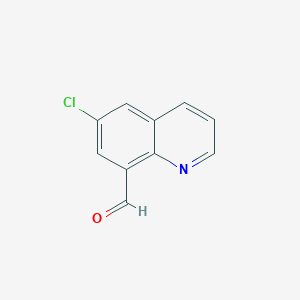
![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)
![2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]acetic acid](/img/structure/B2756768.png)

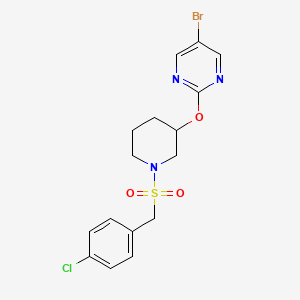
![Ethyl 4-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2756772.png)
![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2756773.png)
